trans-Hydroxy Perhexiline(Mixture of Diastereomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

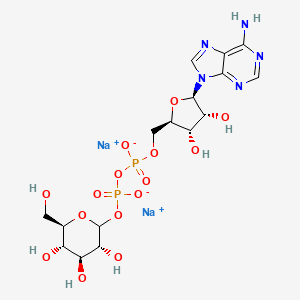

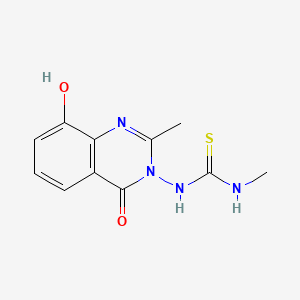

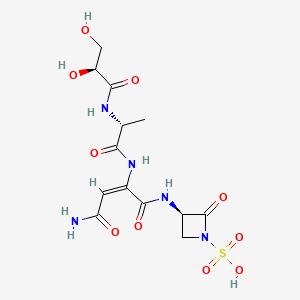

Trans-Hydroxy Perhexiline (THP) is a mixture of diastereomers . It is an organic compound with multiple stereoisomers . It is derived from perhexiline, a drug used in the treatment of angina pectoris and other heart conditions . The molecular formula of trans-Hydroxy Perhexiline is C19H35NO and its molecular weight is 293.49 .

Molecular Structure Analysis

The molecular structure of trans-Hydroxy Perhexiline can be represented by the SMILES notation:O[C@@H]1CCC@HC(CC2CCCCN2)C3CCCCC3 . The InChI representation is InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16-,17?,18-,19? . The IUPAC name is 4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol .

科学的研究の応用

Pharmacokinetics and Metabolism :

- Perhexiline, used for treating angina pectoris, undergoes saturable metabolism subject to genetic polymorphism (CYP2D6), necessitating concentration monitoring of the drug and its major metabolite to optimize efficacy and reduce the risk of hepatotoxicity and neuropathy (Zhang et al., 2009).

- The 4-monohydroxy metabolites of perhexiline (PHX), including cis-OH-PHX and trans-OH-PHX, play a role in PHX metabolism and are influenced by the cytochrome P450 2D6 isoform (CYP2D6) polymorphism, which can affect the drug's hepatic and neurological toxicity (Davies et al., 2006).

- The stereoselective pharmacokinetics of perhexiline indicate differences in the metabolism and elimination of its enantiomers, with the (-) enantiomer being more rapidly metabolized and showing stereoselective hydroxylation to cis-monohydroxy-perhexiline (Gould et al., 1986).

Therapeutic Applications and Safety :

- Perhexiline's anti-anginal efficacy is attributed to its ability to switch myocardial metabolism from fatty acid to glucose metabolism, partially inhibiting carnitine palmitoyltransferase 1 and 2, which may improve metabolic flexibility and cardiac output (Yin et al., 2013).

- In chronic heart failure (CHF) patients, perhexiline treatment led to significant improvements in exercise oxygen consumption, quality of life, left ventricular ejection fraction, and myocardial function, suggesting its potential as a novel treatment for CHF (Lee et al., 2005).

- Perhexiline-induced lipidosis in certain rat models (e.g., dark Agouti rats) can serve as an animal model for investigating the potential neurotoxicity of drugs metabolized by hydroxylation, indicating a genetic basis for perhexiline neurotoxicity (Meier et al., 1986).

Drug Interactions and Toxicity :

- Interaction with drugs like terbinafine, a moderate CYP2D6 inhibitor, can inhibit perhexiline metabolism, increasing plasma concentration and potentially raising toxicity risks (Sheikh et al., 2014).

- Patients with impaired drug metabolism capacities, such as those unable to effectively hydroxylate debrisoquine, may have a higher risk of perhexiline-induced liver injury, suggesting a genetic component to perhexiline toxicity (Morgan et al., 1984).

特性

IUPAC Name |

4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFRYNPJLZCKSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198137 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol | |

CAS RN |

917877-74-8 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)